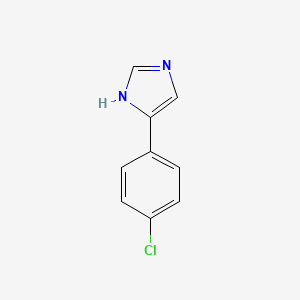

4-(4-Chlorophenyl)-1H-imidazole

概要

説明

4-(4-クロロフェニル)イミダゾールは、フェニルイミダゾールのクラスに属する有機化合物です。これは、炭素-炭素結合を介してイミダゾール環に結合したベンゼン環で構成されています。 この化合物は、化学、生物学、医学、産業など、さまざまな分野で多様な用途があることで知られています .

準備方法

合成経路と反応条件: 4-(4-クロロフェニル)イミダゾールの合成は、さまざまな方法で達成できます。一般的なアプローチの1つは、ニッケル触媒の存在下でアミドニトリルの環化が含まれます。 この方法は、穏やかな反応条件下で二置換イミダゾールの形成を可能にするため、さまざまな官能基の導入に適しています .

工業生産方法: 4-(4-クロロフェニル)イミダゾールの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 ケトンとアミジンの酸化的縮合に分子状酸素を使用することは、良好な収率で三置換イミダゾール-4-オンを生成することが報告されているそのような方法の1つです .

化学反応の分析

反応の種類: 4-(4-クロロフェニル)イミダゾールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物を形成するために酸化することができます。

還元: 還元反応は、それを異なる還元形態に変換できます。

置換: 塩素原子が他の官能基に置き換えられる置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、分子状酸素や他の過酸化物が含まれます。

還元: 水素ガスや金属水素化物などの還元剤が使用されます。

置換: ハロゲン交換反応では、多くの場合、アセトン中のヨウ化ナトリウムなどの試薬が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が生成される可能性があり、置換反応によりさまざまな置換イミダゾールが生成される可能性があります .

4. 科学研究への応用

4-(4-クロロフェニル)イミダゾールは、科学研究で幅広い用途があります。

化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌および抗真菌特性を含む潜在的な生物活性について研究されています。

医学: さまざまな病気の治療薬としての可能性を探るための研究が進行中です。

科学的研究の応用

Pharmaceutical Development

Overview:

4-(4-Chlorophenyl)-1H-imidazole serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have shown potential in developing antifungal and antibacterial agents.

Key Findings:

- Antifungal Activity: Research indicates that imidazole derivatives exhibit potent antifungal properties, making them valuable in treating fungal infections .

- Antibacterial Properties: The compound has been explored for its effectiveness against various bacterial strains, contributing to the development of new antibiotics .

Case Study:

A study highlighted the synthesis of imidazole derivatives that demonstrated significant inhibitory effects on bacterial growth, suggesting their potential as new therapeutic agents against resistant strains .

Agricultural Chemicals

Overview:

In agriculture, this compound is utilized in formulating agrochemicals aimed at pest control and crop protection.

Key Findings:

- Pesticidal Efficacy: Compounds derived from this compound have been shown to effectively control pest populations, thereby enhancing agricultural productivity .

- Environmental Safety: The development of these agrochemicals focuses on minimizing environmental impact while maximizing efficacy against pests .

Data Table: Pesticidal Activity of this compound Derivatives

Biochemical Research

Overview:

This compound plays a significant role in biochemical studies, particularly related to enzyme inhibition and receptor binding.

Key Findings:

- Enzyme Inhibition: Research has demonstrated that this compound can inhibit specific enzymes involved in disease pathways, which is crucial for understanding disease mechanisms .

- Receptor Binding Studies: The compound has been used to study interactions with various biological receptors, providing insights into drug design and efficacy .

Case Study:

A detailed investigation into the inhibitory effects of imidazole derivatives on leukotriene biosynthesis revealed their potential as therapeutic leads for inflammatory diseases .

Material Science

Overview:

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings.

Key Findings:

- Durability and Resistance: Research indicates that materials incorporating this compound exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

- Nanomaterials Development: The compound's properties are being investigated for use in nanotechnology applications, particularly in creating functional nanomaterials .

Analytical Chemistry

Overview:

The compound is employed as a standard in analytical methods, aiding in the detection and quantification of similar compounds.

Key Findings:

- Quality Control Applications: Its use in analytical chemistry is crucial for ensuring the quality and safety of pharmaceutical products by providing reliable standards for comparison .

- Method Development: Innovative analytical techniques utilizing this compound have been developed to enhance detection sensitivity and specificity in complex mixtures .

作用機序

4-(4-クロロフェニル)イミダゾールの作用機序には、特定の分子標的との相互作用が含まれます。既知の標的の1つは、シトクロムP450 2B6酵素であり、ここで化合物は阻害剤として機能します。 この相互作用は酵素の活性を影響し、さまざまな生物学的効果につながります .

類似の化合物:

- 4-フェニルイミダゾール

- 5-フェニルイミダゾール

- 芳香族ヘテロ単環式化合物

比較: 4-(4-クロロフェニル)イミダゾールは、フェニル環に塩素原子が存在するため、独特です。これにより、明確な化学的および生物学的特性が与えられます。

結論として、4-(4-クロロフェニル)イミダゾールは、さまざまな科学および産業分野で重要な用途を持つ汎用性の高い化合物です。その独自の構造と反応性は、研究者や業界専門家の両方にとって貴重な研究対象となっています。

類似化合物との比較

- 4-Phenylimidazole

- 5-Phenylimidazole

- Aromatic heteromonocyclic compounds

Comparison: 4-(4-Chlorophenyl)Imidazole is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct chemical and biological properties.

生物活性

4-(4-Chlorophenyl)-1H-imidazole is an organic compound belonging to the imidazole class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to the imidazole ring, which significantly influences its biological activity. The presence of both the imidazole and chlorophenyl groups allows for unique interactions with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity . Studies indicate its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. For instance, a study highlighted its ability to inhibit bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, including liver carcinoma (HEPG2-1) cells. The structure-activity relationship (SAR) studies reveal that modifications in the imidazole structure can enhance its cytotoxic effects . The IC50 values for various derivatives indicate varying degrees of potency, with some compounds showing comparable efficacy to established chemotherapeutics like doxorubicin.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes, such as cytochrome P450. This inhibition can alter metabolic pathways and enhance the therapeutic efficacy of co-administered drugs . Additionally, it has shown promise in inhibiting the SARS-CoV-2 3CLpro enzyme, with reported IC50 values ranging from 7.4 to 12.6 µM against different viral variants .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The thiol group present in some derivatives can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.

- Metal Coordination : The imidazole ring can coordinate with metal ions, affecting metalloprotein functions and modulating various biochemical pathways .

Table 1: Summary of Biological Activities and IC50 Values

特性

IUPAC Name |

5-(4-chlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKIFCXVRCGAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332284 | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35512-29-9 | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。